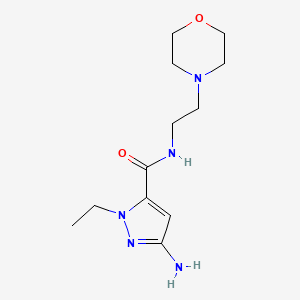
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, also known as ME0328, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ME0328 is a pyrazole-based compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide inhibits the activity of various kinases by binding to their ATP-binding sites. It has been shown to have a higher affinity for the ATP-binding site of AKT compared to other kinases. By inhibiting the activity of these kinases, this compound prevents the activation of downstream signaling pathways that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to have a positive impact on the immune system by increasing the activity of natural killer cells and reducing the production of cytokines that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has several advantages and limitations when used in lab experiments. The advantages include its high potency and selectivity, which makes it an ideal candidate for studying the role of various kinases in disease progression. This compound also has good solubility and stability, which makes it easy to use in lab experiments. The limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and use this compound in lab experiments.
Orientations Futures
There are several future directions for research on 3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound in vivo, as well as its pharmacokinetic properties.
Méthodes De Synthèse
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of different chemical reagents. The initial step involves the reaction of 2-bromoethylamine hydrobromide with 3-amino-1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with morpholine in the presence of a catalyst to obtain this compound.
Applications De Recherche Scientifique
3-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been shown to inhibit the activity of various kinases that are involved in cancer progression, including AKT, mTOR, and ERK. This compound has also shown potential in reducing inflammation by inhibiting the activity of the NF-κB pathway.
Propriétés
IUPAC Name |
5-amino-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-2-17-10(9-11(13)15-17)12(18)14-3-4-16-5-7-19-8-6-16/h9H,2-8H2,1H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQUEABQSXRBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)
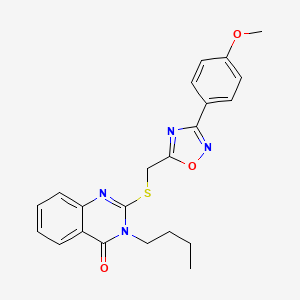
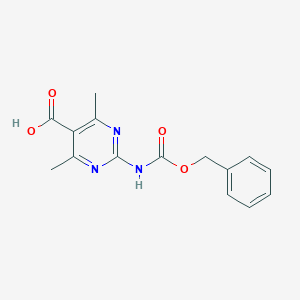
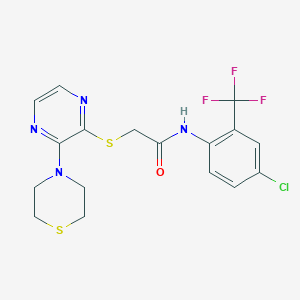
![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)


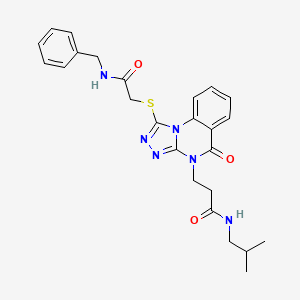
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)
![[4-(2-Methylpropoxy)phenyl]methanol](/img/structure/B2451438.png)
![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2451441.png)
![3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B2451442.png)
![Tert-butyl 2-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451443.png)
